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Compound of Interest

Compound Name: 4-Bromo-6-methyl-1H-indole

Cat. No.: B1292435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Bromo-6-methyl-1H-indole. The information presented herein is
essential for the unequivocal identification and characterization of this molecule, which holds
potential as a building block in medicinal chemistry and drug discovery programs. This
document details the available data from Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental
protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromo-6-methyl-1H-indole.
Due to the limited availability of a complete public dataset for this specific molecule, data from
closely related analogs are included for comparative purposes where necessary.

Table 1: *H NMR Spectroscopic Data
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: . Coupling
Proton Chemical Shift o Reference
_ Multiplicity Constant (J,
Assignment (3, ppm) Hz) Compound
z
) Predicted/Typical
H-1 (N-H) ~8.1 (broad s) Singlet, broad -
for Indoles
] Predicted/Typical
H-2 ~7.2 Triplet ~2.5
for Indoles
] Predicted/Typical
H-3 ~6.5 Triplet ~2.5
for Indoles
] Predicted/Typical
H-5 ~7.3 Singlet -
for Indoles
] Predicted/Typical
H-7 ~7.1 Singlet -
for Indoles
) Predicted/Typical
-CHs ~2.4 Singlet -

for Indoles

Note: Specific experimental data for 4-Bromo-6-methyl-1H-indole is not readily available in
the public domain. The presented data is based on typical chemical shifts for indole protons
and the expected influence of the substituents.

Table 2: 13C NMR Spectroscopic Data
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Carbon Assignment Chemical Shift (8, ppm) Reference Compound

C-2 ~124 Predicted/Typical for Indoles
C-3 ~102 Predicted/Typical for Indoles
C-3a ~129 Predicted/Typical for Indoles
C-4 ~115 (due to Br) Predicted/Typical for Indoles
C-5 ~122 Predicted/Typical for Indoles
C-6 ~132 (due to CHs) Predicted/Typical for Indoles
C-7 ~113 Predicted/Typical for Indoles
C-7a ~136 Predicted/Typical for Indoles
-CHs ~21 Predicted/Typical for Indoles

Note: Specific experimental data for 4-Bromo-6-methyl-1H-indole is not readily available in
the public domain. The presented data is based on typical chemical shifts for indole carbons
and the expected influence of the substituents.

Table 3: IR Spectroscopic Data

Functional Group

Wavenumber (cm~?) , Intensity
Assignment
~3400 N-H stretch Strong, broad
~3100-3000 C-H stretch (aromatic) Medium
~2950-2850 C-H stretch (methyl) Medium
~1600, ~1470 C=C stretch (aromatic ring) Medium-Strong
~1340 C-N stretch Medium
C-H out-of-plane bend
~800-700 ) Strong
(aromatic)
~600 C-Br stretch Medium-Weak
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Note: These are characteristic absorption bands expected for the structure of 4-Bromo-6-
methyl-1H-indole based on known data for similar indole derivatives.

Table 4: Mass Spectrometry Data

m/z Assignment Relative Intensity (%)
210/212 [M]* (Molecular lon) High (Isotopic pattern for Br)
131 [M - Br]* Moderate

130 [M - HBr]* High

103 [M - HBr - HCN]* Moderate

Note: The molecular ion peak is expected to show a characteristic 1:1 isotopic pattern due to
the presence of the bromine atom. The fragmentation pattern is predicted based on common
fragmentation pathways for halogenated indole compounds. A mass spectrum for 4-Bromo-6-
methyl indole is available on SpectraBase, confirming the molecular weight of 210.07 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of 4-Bromo-6-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid 4-Bromo-6-methyl-1H-indole is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a
standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an
internal standard (& = 0.00 ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a 300,
400, or 500 MHz spectrometer.

¢ IH NMR: The spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of
approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
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e 13C NMR: The spectrum is acquired using a proton-decoupled pulse program. The spectral
width is typically around 220 ppm. A larger number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance
of the 13C isotope and the relaxation times of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like 4-Bromo-6-methyl-1H-indole, the Attenuated
Total Reflectance (ATR) or the KBr pellet method is commonly used.

o ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g.,
diamond or zinc selenide), and pressure is applied to ensure good contact.

o KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and
automatically subtracted from the sample spectrum. The spectrum is typically scanned over a
range of 4000 to 400 cm~1,

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample can be introduced via direct insertion probe or,
if coupled with gas chromatography (GC-MS), through the GC column. Electron lonization (EI)
is a common method for generating the mass spectrum of small organic molecules.

Instrumentation and Data Acquisition: In a typical EI-MS experiment, the sample is bombarded
with a beam of electrons (usually at 70 eV). The resulting positively charged molecular ions and
fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the
abundance of each ion.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel chemical compound like 4-Bromo-6-methyl-1H-indole.

Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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